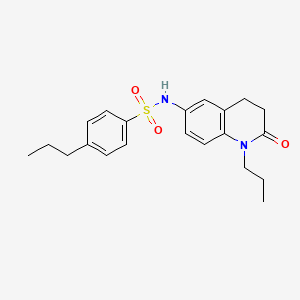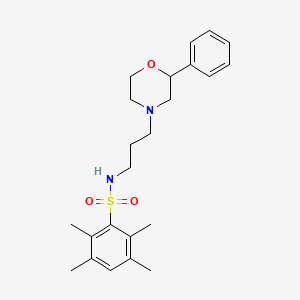
2,3,5,6-tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide, also known as TMB-PPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMB-PPS is a sulfonamide-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Wirkmechanismus
The exact mechanism of action of 2,3,5,6-tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes and proteins that are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2,3,5,6-tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer properties, 2,3,5,6-tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3,5,6-tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide in lab experiments is its versatility. The compound can be used in a wide range of applications, from cancer research to metabolic studies. However, one of the limitations of using 2,3,5,6-tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 2,3,5,6-tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide. One area of interest is the development of novel cancer therapies that incorporate 2,3,5,6-tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide. Another potential direction is the investigation of the compound's effects on other diseases, such as diabetes and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 2,3,5,6-tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide and to identify any potential side effects or limitations associated with its use.
In conclusion, 2,3,5,6-tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a promising compound that has the potential to be used in a wide range of scientific research applications. Its versatility and potential therapeutic benefits make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to identify any potential limitations associated with its use.
Synthesemethoden
2,3,5,6-tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 3-(2-phenylmorpholino)propylamine to form an intermediate product. This intermediate product is then treated with sodium hydroxide to produce 2,3,5,6-tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. 2,3,5,6-tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for use in cancer therapy.
Eigenschaften
IUPAC Name |
2,3,5,6-tetramethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-17-15-18(2)20(4)23(19(17)3)29(26,27)24-11-8-12-25-13-14-28-22(16-25)21-9-6-5-7-10-21/h5-7,9-10,15,22,24H,8,11-14,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKFIOZNVZGJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

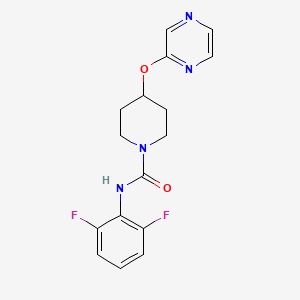
![methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2909961.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2909962.png)
![2-Chloro-N-[(2-sulfamoylthiophen-3-yl)methyl]acetamide](/img/structure/B2909963.png)
![[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate](/img/structure/B2909964.png)
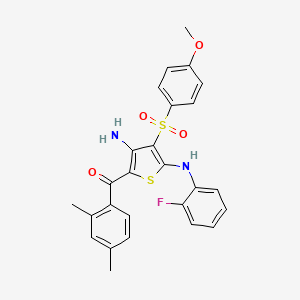
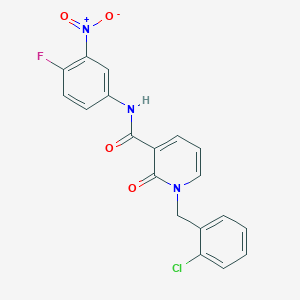
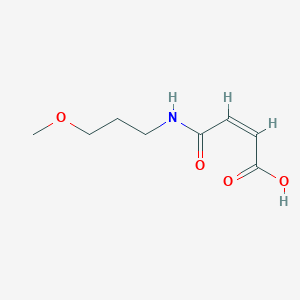
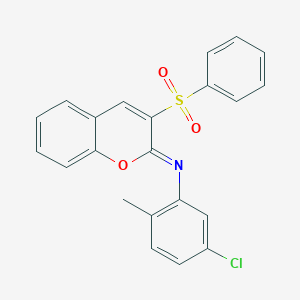
![4-benzoyl-N-(naphtho[2,1-d]thiazol-2-ylcarbamothioyl)benzamide](/img/structure/B2909972.png)
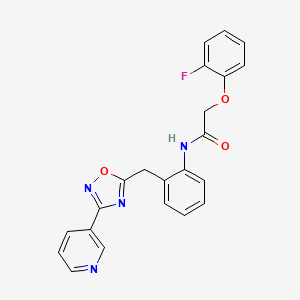
![2-({1-[2-(Benzylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2909975.png)
![3,3-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)butanamide](/img/structure/B2909976.png)
